molecular formula C7H5ClN2O2S B12979236 Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate

Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B12979236
M. Wt: 216.65 g/mol
InChI Key: VWRNJDBTIGIONC-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that features a fused thieno-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of 3-chloropyrazole with thiophene derivatives under specific conditions. One common method includes the use of ethyl thioglycolate in the presence of a base such as sodium ethoxide, followed by cyclization to form the thieno-pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno-pyrazole derivatives, which can have different functional groups attached to the pyrazole or thiophene rings .

Scientific Research Applications

Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its fused thieno-pyrazole ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

methyl 3-chloro-2H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H5ClN2O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H,9,10)

InChI Key

VWRNJDBTIGIONC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2S1)Cl

Origin of Product

United States

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